TAS-120
Description
Overview of FGFR Family and Ligand Interactions
The Fibroblast Growth Factor Receptor (FGFR) family comprises four receptor tyrosine kinases (RTKs): FGFR1, FGFR2, FGFR3, and FGFR4, along with a fifth member, FGFRL1 (FGFR5), which lacks an intracellular tyrosine kinase domain nih.govportlandpress.comcancerbiomed.orgbiorxiv.org. These single-pass transmembrane proteins each consist of an extracellular ligand-binding region containing three immunoglobulin-like domains, a transmembrane domain, and an intracellular split tyrosine kinase domain nih.govcancerbiomed.orgbiorxiv.orgresearchgate.net.
The primary ligands for FGFRs are Fibroblast Growth Factors (FGFs), a family of 18 to 22 canonical isoforms in humans nih.govcancerbiomed.orgbiorxiv.orgresearchgate.netaacrjournals.org. The binding of FGF ligands to their cognate FGFRs typically induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domains nih.govcancerbiomed.orgbiorxiv.org. This activation triggers several critical downstream signaling pathways, including the RAS/RAF/MEK/MAPK, PI3K/AKT/mTOR, JAK/STAT, and phospholipase C gamma (PLCγ) pathways, which collectively regulate diverse cellular functions nih.govcancerbiomed.orgbiorxiv.orgaacrjournals.orgroyalsocietypublishing.org. Heparan sulfate (B86663) proteoglycans (HSPGs) also play a role in stabilizing the FGF-FGFR binding interaction cancerbiomed.orgresearchgate.net.
Role of FGFR Dysregulation in Cancer Development and Progression
Dysregulation of the FGF/FGFR signaling pathway is widely associated with various developmental disorders and is a significant driver in oncogenesis nih.govportlandpress.comaacrjournals.orgclinicaltrials.gov. This aberrant activation can arise from several mechanisms, including gene amplification, activating point mutations, chromosomal rearrangements, gene fusions, overexpression of FGFRs or their ligands, and altered receptor splicing portlandpress.comcancerbiomed.orgaacrjournals.orgroyalsocietypublishing.orgclinicaltrials.govtandfonline.com.
Such dysregulations are frequently observed across a spectrum of human cancers. For instance, FGFR1 amplification is reported in non-small cell lung cancer and breast cancer, while FGFR2 amplification is found in breast and gastric cancers aacrjournals.orgroyalsocietypublishing.orgclinicaltrials.govtandfonline.com. FGFR3 activating mutations or gene translocations are implicated in bladder cancer and multiple myeloma, and FGFR4-activating mutations are seen in rhabdomyosarcoma clinicaltrials.gov. Notably, FGFR2 gene fusions or rearrangements are a common alteration in intrahepatic cholangiocarcinoma (ICC) cancerbiomed.orgwikipedia.orgaccscience.comjhoponline.com. The constitutive activation of FGFR signaling pathways due to these aberrations contributes to uncontrolled tumor cell proliferation, enhanced survival, increased migration, angiogenesis, and can also lead to resistance to other therapeutic modalities cancerbiomed.orgaacrjournals.orgroyalsocietypublishing.orgtandfonline.com.
Rationale for FGFR Inhibition as a Therapeutic Strategy
Given the critical role of FGFR dysregulation in driving cancer progression, the FGFR signaling axis has emerged as a compelling and validated therapeutic target portlandpress.comaacrjournals.orgclinicaltrials.govaacrjournals.orgresearchgate.net. Preclinical studies have consistently demonstrated that inhibiting FGFR signaling can induce significant antiproliferative and proapoptotic effects in cancer cells driven by FGFR alterations aacrjournals.org. The development of selective FGFR inhibitors aims to precisely target these oncogenic drivers, thereby offering a tailored therapeutic approach for patients with FGFR-driven malignancies aacrjournals.orgtandfonline.com.
Properties
Molecular Formula |
C26H24N4O2 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
TAS-120; TAS120; TAS120.; Unknown |
Origin of Product |
United States |
Tas 120 Futibatinib : a Potent and Selective Fgfr Inhibitor
Chemical Structure and Properties of TAS-120
This compound, also known by its generic name futibatinib (B611163) and marketed under the brand name Lytgobi, is a small molecule designed for targeted cancer therapy wikipedia.orgnewdrugapprovals.orgresearchgate.netmdwiki.org. Its chemical formula is C22H22N6O3, with a molar mass of 418.457 g·mol−1 wikipedia.orgnewdrugapprovals.orgmdwiki.orgnih.govmrc.ac.ukselleck.co.jp. The IUPAC name for this compound is 1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one wikipedia.orgmdwiki.org. Its unique structure contributes to its specific mechanism of action.
Table 1: Key Chemical Properties of this compound (Futibatinib)
| Property | Value | Source |
| Synonyms | Futibatinib, Lytgobi | wikipedia.orgnewdrugapprovals.orgmdwiki.org |
| Chemical Formula | C22H22N6O3 | wikipedia.orgnewdrugapprovals.orgmdwiki.orgnih.govmrc.ac.ukselleck.co.jp |
| Molar Mass | 418.457 g·mol−1 | wikipedia.orgnewdrugapprovals.orgmdwiki.org |
| IUPAC Name | 1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one | wikipedia.orgmdwiki.org |
| PubChem CID | 71621331 | wikipedia.orgnewdrugapprovals.orgmdwiki.orgnih.govmrc.ac.uk |
Pan-FGFR (FGFR1-4) Inhibition Characteristics
Mechanism of Action: Irreversible Covalent Binding to FGFR
This compound distinguishes itself as a novel, highly selective, and irreversible pan-FGFR inhibitor, targeting all four FGFR subtypes (FGFR1-4) clinicaltrials.govaacrjournals.orgresearchgate.netnewdrugapprovals.orgresearchgate.netmdwiki.orgselleck.co.jpnih.govasco.orgashpublications.orgselleckchem.comaacrjournals.org. Its mechanism of action involves covalent binding to a conserved cysteine residue located within the P-loop of the FGFR kinase domain (specifically, C492 in the FGFR2-IIIb isoform) aacrjournals.orgresearchgate.netresearchgate.netnih.govaacrjournals.org. This irreversible covalent bond formation leads to the permanent disabling of FGFR enzymatic activity, which is hypothesized to provide a sustained pharmacodynamic effect without requiring consistently high drug levels aacrjournals.orgnih.gov.
Preclinical studies have demonstrated that this compound exhibits high selectivity for FGFRs, with minimal activity against a broad panel of other kinases clinicaltrials.govaacrjournals.org. Its half-maximal inhibitory concentration (IC50) values against the wild-type FGFR subtypes are in the low nanomolar range, indicating potent inhibition clinicaltrials.govaacrjournals.orgselleck.co.jpselleckchem.com.
Table 2: this compound IC50 Values Against Wild-Type FGFRs
| FGFR Subtype | IC50 (nM) Range | Source |
| FGFR1 | 1.8 - 3.9 | clinicaltrials.govaacrjournals.orgselleck.co.jpselleckchem.com |
| FGFR2 | 1.3 - 1.4 | clinicaltrials.govaacrjournals.orgselleck.co.jpselleckchem.com |
| FGFR3 | 1.6 | clinicaltrials.govaacrjournals.orgselleck.co.jpselleckchem.com |
| FGFR4 | 3.7 - 8.3 | clinicaltrials.govaacrjournals.orgselleck.co.jpselleckchem.com |
This irreversible binding mode is particularly advantageous as it is less susceptible to resistance mechanisms that affect reversible ATP-competitive inhibitors, such as mutations in the ATP-binding pocket aacrjournals.orgnih.govaacrjournals.org. This compound has shown to retain inhibitory potency against various mutant FGFR2 forms, including the V565I gatekeeper mutation, N550H, and E566G, which are frequently associated with acquired resistance to other FGFR inhibitors clinicaltrials.govmedchemexpress.com.
Covalent Adduct Formation with FGFR Kinase Domain
Preclinical Efficacy of this compound Across FGFR-Driven Cancers
In preclinical investigations, this compound has demonstrated robust and selective antitumor activity across a diverse range of FGFR-driven cancers. It exhibits potent antiproliferative effects against numerous FGFR-deregulated tumor cell lines, including those derived from gastric, lung, multiple myeloma, bladder, endometrial, and breast cancers clinicaltrials.govaacrjournals.org. Importantly, this compound has shown high activity even in cancer cell lines that have acquired resistance to other ATP-competitive FGFR tyrosine kinase inhibitors clinicaltrials.gov.
In vivo studies using nude mouse and nude rat xenograft models bearing tumors with various FGFR gene abnormalities (e.g., FGFR1 or FGFR2 amplification, and FGFR3 translocation) have shown that oral administration of this compound leads to significant dose-dependent tumor reduction clinicaltrials.govaacrjournals.orgresearchgate.net. This antitumor efficacy is correlated with sustained inhibition of FGFR phosphorylation and its downstream signaling pathways in the tumor cells aacrjournals.orgresearchgate.net.
Clinical Development of this compound: Key Findings and Indications
This compound (futibatinib) has advanced through clinical development and received regulatory approvals in several regions. It was approved for medical use in the United States in September 2022, in Japan in June 2023, and in the European Union in July 2023 wikipedia.org.
The primary indication for futibatinib is the treatment of adults with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (ICC) harboring fibroblast growth factor receptor 2 (FGFR2) gene fusions or other rearrangements wikipedia.orgmdwiki.org.
Key findings from clinical trials highlight its efficacy:
this compound has shown clinical effectiveness in patients with FGFR2-fusion-positive ICC who developed resistance to prior FGFR inhibitors such as BGJ398 (infigratinib) or Debio1347 nih.gov.
It has proven active against multiple FGFR2 mutations that confer resistance, including K660M, K715R, and V565F nih.gov.
Ongoing phase 2 studies are further evaluating the efficacy of futibatinib in patients with advanced solid tumors harboring FGF/FGFR aberrations, including specific cohorts for myeloid and lymphoid neoplasms with FGFR1 rearrangements clinicaltrials.govasco.orgashpublications.org.
Beyond ICC, this compound has elicited objective responses across various tumor types with FGFR aberrations in phase 1 studies ashpublications.org.
Preclinical Efficacy and Pharmacodynamics
In Vitro Studies in Cancer Cell Lines
TAS-120 exhibits selective growth inhibition in human cancer cell lines that harbor FGFR gene abnormalities. aacrjournals.orgaacrjournals.orgaacrjournals.orgclinicaltrials.govnih.govcaymanchem.comresearchgate.net Conversely, it does not inhibit the growth of cell lines lacking FGFR abnormalities. caymanchem.comresearchgate.net The compound demonstrates high activity against cancer cell lines with FGFR gene abnormalities, including those that have developed resistance to other ATP-competitive FGFR tyrosine kinase inhibitors (TKIs). clinicaltrials.gov
In enzymatic assays, this compound effectively inhibited all four FGFR subtypes with half-maximal inhibitory concentration (IC50) values in the subnanomolar to low nanomolar range. Specifically, IC50 values were reported as 3.9 nmol/L for FGFR1, 1.3 nmol/L for FGFR2, 1.6 nmol/L for FGFR3, and 8.3 nmol/L for FGFR4. clinicaltrials.govtargetmol.com Other studies reported IC50 values ranging from 1.4 to 3.7 nmol/L across FGFR1-4. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov
Table 1: this compound IC50 Values for FGFR Subtypes
| FGFR Subtype | IC50 (nmol/L) | Reference |
| FGFR1 | 3.9 | clinicaltrials.govtargetmol.com |
| FGFR2 | 1.3 | clinicaltrials.govtargetmol.com |
| FGFR3 | 1.6 | clinicaltrials.govtargetmol.com |
| FGFR4 | 8.3 | clinicaltrials.govtargetmol.com |
This compound also maintained its inhibitory potency against various mutant forms of FGFR2, including the V565I gatekeeper mutation, demonstrating similar efficacy to its activity against wild-type FGFR2. clinicaltrials.gov Furthermore, mutations in the FGFR2 hinge region, such as N550H and E566G, which are known to confer resistance to other FGFR inhibitors like dovitinib, were sensitive to this compound. clinicaltrials.gov The compound also showed inhibitory potency against the K660M activation loop mutation in FGFR2. clinicaltrials.gov In contrast, several ATP-competitive FGFR inhibitors exhibited reduced inhibitory potencies against these FGFR2 mutants compared to their activity against the wild-type receptor. clinicaltrials.gov Preclinical data also indicate that fewer drug-resistant clones emerged with prolonged this compound treatment compared to reversible ATP-competitive FGFR inhibitors. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org
Table 2: this compound IC50 Values for pFGFR2 Inhibition in Wild-Type and Mutant Forms
| FGFR2 Variant | IC50 for pFGFR2 Inhibition (nmol/L) | Reference |
| Wild Type (WT) | 0.9 | clinicaltrials.gov |
| V565I | 1.3 | clinicaltrials.gov |
| N550H | 3.6 | clinicaltrials.gov |
| E566G | 2.3 | clinicaltrials.gov |
| K660M | 5.2 | clinicaltrials.gov |
This compound has demonstrated potent and selective growth inhibition across a range of tumor cell lines harboring diverse FGFR genomic aberrations. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov This antiproliferative activity has been observed in various cancer types, including:
Gastric Cancer: Cell lines with FGFR2 amplification, such as SNU-16 and OCUM-2M, showed sensitivity to this compound. aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.orgnih.gov
Lung Cancer: Cell lines with FGFR1 amplification, including H1581, were inhibited. aacrjournals.orgaacrjournals.orgaacrjournals.org
Multiple Myeloma: Cell lines characterized by FGFR3 translocation, such as OPM-2 and KMS-11, exhibited growth inhibition. aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.org
Bladder Cancer: Cell lines with FGFR3 activating mutations or gene translocations, like RT-112/84, responded to this compound. aacrjournals.orgaacrjournals.orgaacrjournals.orgclinicaltrials.gov
Endometrial Cancer: Cell lines with FGFR2 activating mutations, such as AN3 CA, showed antiproliferative effects. aacrjournals.orgaacrjournals.orgaacrjournals.orgclinicaltrials.govnih.gov
Breast Cancer: Cell lines with FGFR1 and FGFR2 amplifications, including MFM-223, were sensitive. aacrjournals.orgaacrjournals.orgaacrjournals.orgclinicaltrials.govresearchgate.net
Table 3: Antiproliferative Activity of this compound Across Diverse Cancer Types (In Vitro)
| Cancer Type | FGFR Aberration(s) | Example Cell Line(s) | Reference |
| Gastric Cancer | FGFR2 amplification | SNU-16, OCUM-2M | aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.orgnih.gov |
| Lung Cancer | FGFR1 amplification | H1581 | aacrjournals.orgaacrjournals.orgaacrjournals.org |
| Multiple Myeloma | FGFR3 translocation | OPM-2, KMS-11 | aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.org |
| Bladder Cancer | FGFR3 activating mutation or gene translocation | RT-112/84 | aacrjournals.orgaacrjournals.orgaacrjournals.orgclinicaltrials.gov |
| Endometrial Cancer | FGFR2 activating mutation | AN3 CA | aacrjournals.orgaacrjournals.orgaacrjournals.orgclinicaltrials.govnih.gov |
| Breast Cancer | FGFR1 and FGFR2 amplification | MFM-223 | aacrjournals.orgaacrjournals.orgaacrjournals.orgclinicaltrials.govresearchgate.net |
This compound inhibits cellular phosphorylation of FGFR and impedes downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/Akt) pathways. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgnih.govcaymanchem.comresearchgate.net This inhibition of key signaling cascades is crucial for its antiproliferative effects. This compound effectively blocks the proliferation of human cancer cell lines exhibiting FGFR gene abnormalities. caymanchem.com In breast cancer cells with FGFR1 amplification, this compound reduced spheroid sizes that had increased due to FGF2 treatment, indicating its ability to counteract pro-proliferative signals. nih.gov The FGF/FGFR signaling axis is known to play critical roles in various cellular processes, including proliferation, differentiation, migration, and survival. aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov The observed inhibition of FGFR phosphorylation and downstream signaling by this compound leads to a reduction in uncontrolled cell proliferation.
Antiproliferative Activity Across Diverse Cancer Types (e.g., Gastric, Lung, Myeloma, Bladder, Endometrial, Breast)
In Vivo Efficacy in Preclinical Models
In preclinical in vivo studies, oral administration of this compound resulted in significant, dose-dependent tumor reduction across various FGFR-driven human tumor xenograft models. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov this compound demonstrated strong antitumor efficacy in nude mouse or nude rat xenograft models bearing tumors with different FGFR gene abnormalities, such as FGFR1 or FGFR2 amplification and FGFR3 translocation. nih.govaacrjournals.orgclinicaltrials.govcaymanchem.comresearchgate.netaacrjournals.orgnih.gov The observed tumor reduction correlated with sustained FGFR inhibition, which was proportional to the administered dose. aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov
The compound inhibited tumor growth and FGFR phosphorylation in tumor tissues in a dose-dependent manner in human xenograft mouse models. caymanchem.comresearchgate.net Antitumor activity was confirmed in models derived from various cancer types, including gastric cancer (e.g., SNU-16, OCUM-2MD3), multiple myeloma (e.g., KMS-11), bladder cancer (e.g., RT-112/84), breast cancer (e.g., MFM-223), and endometrial cancer (e.g., AN3 CA). aacrjournals.orgaacrjournals.orgnih.gov Importantly, this compound demonstrated tumor growth inhibition even with intermittent dosing schedules, such as every other day or twice weekly, suggesting that continuous target inhibition may not be necessary to maintain efficacy. targetmol.comaacrjournals.org This finding is supported by the time course of phospho-FGFR inhibition observed in tumors at efficacious doses. aacrjournals.org
This compound has also been evaluated in patient-derived xenograft (PDX) models, which closely mimic human tumor biology. targetmol.comresearchgate.netnih.gov In one notable study, an intrahepatic cholangiocarcinoma (ICC) PDX model, designated MG69, which harbored an FGFR2-KIAA1217 fusion, showed significant responses to this compound treatment. targetmol.comnih.gov Treatment with this compound led to tumor regression and complete proliferative arrest in these PDX tumors. targetmol.comnih.gov The prominent effects were evident within three days of treatment initiation and persisted throughout the 14-day treatment course, corroborating the promising results observed in other in vitro and in vivo preclinical studies. targetmol.comnih.gov
Mechanisms of Resistance to Fgfr Inhibition and Overcoming Strategies Preclinical Focus
Acquired Resistance to ATP-Competitive FGFR Inhibitors
ATP-competitive FGFR inhibitors, while initially effective, often face limitations due to the emergence of resistance. This resistance can arise through on-target mutations within the FGFR kinase domain or through the activation of alternative signaling pathways.
Secondary mutations within the FGFR2 kinase domain represent a primary mechanism of acquired resistance to ATP-competitive FGFR inhibitors. These mutations are frequently observed, with studies reporting their presence in 60% of patients with FGFR2-altered cholangiocarcinoma who develop resistance wikipedia.orgguidetopharmacology.orgnih.gov. The most common sites for these resistance-conferring mutations include the N550 "molecular brake" and the V565 "gatekeeper" residues, accounting for 63% and 47% of all FGFR2 kinase domain mutations, respectively wikipedia.orgguidetopharmacology.orgnih.gov.
Specific examples of resistance mutations and their mechanisms include:
V564F (Gatekeeper Mutation): This mutation, located in the hinge region, confers resistance by inducing a steric clash with the inhibitor within the FGFR2 binding pocket, thereby impeding drug binding wikipedia.orgnewdrugapprovals.orgfrontiersin.orgguidetopharmacology.org.
N550K (Hinge Region/Molecular Brake Mutation): This mutation contributes to resistance by stabilizing FGFR2 in an active conformation, making it less susceptible to inhibition newdrugapprovals.org.
Other observed secondary mutations include E565A, L617V, K641R, and K659M, which also contribute to acquired resistance guidetopharmacology.org.
These secondary mutations can arise in a polyclonal manner, meaning different FGFR2 mutations may be identified in distinct resistant clones or various metastatic lesions within the same patient, highlighting the dynamic nature of resistance development nih.govwikipedia.orgnih.gov.
Beyond on-target mutations, acquired resistance to FGFR inhibitors can also occur through the activation of alternative or "bypass" signaling pathways newdrugapprovals.orguni.luwikipedia.orgmdwiki.orgnih.gov. These compensatory pathways can circumvent the blocked FGFR signaling, allowing tumor cells to continue proliferating and surviving. Key bypass pathways implicated in FGFR inhibitor resistance include:
RAS/MAPK Pathway: This pathway is frequently activated downstream of FGFR and its sustained activation can lead to resistance mdwiki.org.
PI3K/AKT Pathway: Similarly, activation of the PI3K/AKT pathway can provide an alternative survival signal, mediating resistance to FGFR inhibition mdwiki.org.
Other Receptor Tyrosine Kinases (RTKs): Activation of other RTKs, such as EGFR and MET, can serve as bypass mechanisms, leading to uncontrolled cell growth despite FGFR inhibition uni.luwikipedia.orgmdwiki.org. Preclinical studies have shown that FGFR inhibition can lead to a transient downregulation of MAPK signaling, which is then promptly bypassed by the upregulation of these alternative pathways uni.lu.
Tumor heterogeneity plays a crucial role in the development of resistance to FGFR inhibitors. The presence of diverse subclones within a tumor, each potentially harboring different genetic alterations, contributes to the challenge of achieving durable responses. Both inter-lesional (between different metastatic sites) and intra-lesional (within the same tumor) heterogeneity have been observed, with distinct FGFR2 mutations identified in individual resistant clones or different metastases from the same patient upon progression nih.govwikipedia.orgnih.gov. This polyclonal nature of resistance underscores the limitations of single-lesion biopsies in fully capturing the spectrum of resistance mechanisms present in a patient, emphasizing the need for comprehensive genomic profiling, such as through circulating tumor DNA (ctDNA) analysis wikipedia.org.
Activation of Bypass Pathways
TAS-120's Activity Against Resistant Mutations
This compound, also known as futibatinib (B611163), is a next-generation, irreversible pan-FGFR1-4 inhibitor that covalently binds to the FGFR kinase domain nih.gov. Its distinct binding mode and irreversible nature allow it to overcome many of the resistance mechanisms that limit the efficacy of reversible ATP-competitive FGFR inhibitors nih.govnewdrugapprovals.org.
This compound demonstrates potent inhibitory activity against FGFR2 gatekeeper mutations, which are a common cause of resistance to first-generation FGFR inhibitors. Preclinical studies have shown that this compound retains inhibitory potency against mutant FGFR2, including the V565I gatekeeper mutation, with comparable efficacy to its activity against wild-type FGFR2. Clinical observations have further supported these preclinical findings, with this compound demonstrating the ability to overcome acquired resistance in patients with gatekeeper mutations who had previously progressed on ATP-competitive FGFR inhibitors like infigratinib (B612010) or Debio 1347 newdrugapprovals.org. Comparative studies have also indicated that futibatinib (this compound) exhibits superior activity against V565I mutants compared to other irreversible inhibitors like lirafugratinib.
Beyond gatekeeper mutations, this compound also exhibits efficacy against various hinge region mutations in FGFR2 that confer resistance to other FGFR inhibitors. Specifically, N550H and E566G mutations in the FGFR2 hinge region, which have been reported to cause resistance to inhibitors such as dovitinib, remain sensitive to this compound. Furthermore, in clinical cases, this compound has been observed to suppress resistance mutations like K660M and K715R in circulating tumor DNA, leading to clinical benefit in patients who had progressed on prior FGFR inhibitor therapy. The N550K mutation, a frequently encountered resistance mutation after treatment with reversible inhibitors, is also effectively inhibited by futibatinib, demonstrating an IC50 in the 10 to 20 nmol/L range.
The following table summarizes the preclinical activity of Futibatinib (this compound) against various acquired mutations in the FGFR2 kinase domain compared to other FGFR inhibitors:
| FGFR2 Mutation | Kinase Domain Region | Factor Change in IC50 vs. Wild-Type FGFR2 (Futibatinib) | Factor Change in IC50 vs. Wild-Type FGFR2 (Pemigatinib) | Factor Change in IC50 vs. Wild-Type FGFR2 (Infigratinib) |
| V565I | Gatekeeper | ~1 | >100 | >100 |
| V565L | Gatekeeper | ~1 | >100 | >100 |
| N550H | Hinge Region | ~1 | >100 | >100 |
| E566G | Hinge Region | ~1 | >100 | >100 |
| N550K | Hinge Region | ~1-2 | >100 | >100 |
| V565F | Gatekeeper | >100 | >100 | >100 |
| K660M | Kinase Domain | (Suppressed in ctDNA) | N/A | N/A |
Distinct Binding Mode Advantage in Overcoming Resistance
Many currently available FGFR inhibitors bind reversibly to the ATP-binding pocket of FGFRs. This reversible binding mechanism makes them susceptible to drug resistance mutations that occur within the drug-binding site, leading to steric hindrance that blocks inhibitor binding guidetopharmacology.orgmims.com. Common examples of such mutations include the FGFR2 V565I/L gatekeeper mutants guidetopharmacology.orgnih.govguidetopharmacology.orguni.luwikipedia.org.
In contrast, this compound (futibatinib) distinguishes itself through a unique, irreversible, and covalent binding mode. It specifically targets a conserved cysteine residue (C492 in FGFR2) located within the P-loop of the FGFR kinase domain, forming a rapid covalent adduct upon contact guidetopharmacology.orgmims.comwikipedia.orgblogspot.comfrontiersin.org. This is distinct from reversible ATP-competitive inhibitors, which primarily interact with the hinge region of the ATP-binding pocket where many drug-resistant mutations frequently arise mims.com.
This irreversible and covalent binding confers a significant advantage to this compound in overcoming resistance. Preclinical data demonstrate that this compound retains potent inhibitory activity against several drug-resistant FGFR2 mutants, including the V565I/L gatekeeper mutants, with greater potency compared to various reversible FGFR inhibitors nih.govguidetopharmacology.orguni.luwikipedia.org. For instance, this compound exhibited potent inhibition of all four FGFR isoforms (FGFR1–4) with single-digit nanomolar IC50 values uni.luwikipedia.org. While reversible inhibitors like AZD4547, infigratinib, erdafitinib, or pemigatinib (B609903) showed reduced activity against FGFR2 mutants associated with drug resistance, this compound demonstrated robust activity against these mutations mims.com.
The distinct structural features and binding modes of this compound enable effective target engagement irrespective of certain conformational changes induced by mutations blogspot.com. Notably, mutations that disrupt the C492 residue, the specific cysteine covalently bound by futibatinib, are rare in clinical settings (observed in only 1 of 42 patients treated with the drug) and are associated with reduced signaling activity, which may explain their low frequency frontiersin.orgcenmed.comwikipedia.org.
| Compound | Binding Mode | Targeted FGFR Isoforms | Activity Against FGFR2 V565I/L Gatekeeper Mutants (IC50 range) | Resistance Susceptibility |
|---|---|---|---|---|
| This compound (Futibatinib) | Irreversible, Covalent (C492 in P-loop) guidetopharmacology.orgmims.comwikipedia.orgblogspot.comfrontiersin.org | FGFR1-4 nih.govuni.luwikipedia.org | 1.3–50.6 nmol/L (Potent inhibition) nih.govuni.luwikipedia.org | Low susceptibility to common resistance mutations (e.g., V565I/L, N550K) guidetopharmacology.orgmims.comnewdrugapprovals.org |
| Reversible ATP-competitive FGFR Inhibitors (e.g., Erdafitinib, Infigratinib, Pemigatinib, AZD4547, BGJ398, Debio1347) | Reversible (Hinge region of ATP-binding pocket) guidetopharmacology.orgmims.com | Varies (often FGFR1-3) mims.com | Largely ineffective or reduced activity guidetopharmacology.orgmims.com | Common occurrence of drug resistance due to mutations within the binding site guidetopharmacology.orgguidetopharmacology.org |
Factors Influencing Drug-Resistant Clone Frequency
Preclinical studies have indicated that the frequency of appearance of drug-resistant clones is significantly lower with this compound compared to reversible ATP-competitive FGFR inhibitors mims.comnih.govguidetopharmacology.orguni.luwikipedia.org. In experiments involving FGFR-deregulated gastric cancer cell lines, prolonged treatment with this compound resulted in the appearance of very few resistant clones, and no mutations were observed in the FGFR2 kinase domain within these futibatinib-resistant clones mims.com. This suggests a reduced propensity for the development of de novo resistance mutations under this compound treatment.
However, acquired resistance to this compound can still emerge, and when it does, it is frequently driven by secondary FGFR2 kinase domain mutations blogspot.comfrontiersin.orgcenmed.comnewdrugapprovals.org. These resistance mechanisms are often polyclonal, meaning multiple distinct mutations can arise within the same patient or even within different metastatic lesions blogspot.comfrontiersin.orgnewdrugapprovals.org. The most commonly observed secondary FGFR2 kinase domain mutations leading to acquired resistance to FGFR inhibitors, including this compound, are the N550 molecular brake and V565 gatekeeper mutations frontiersin.orgcenmed.comnewdrugapprovals.org. Specifically, V565L, V565F, and N550K variants have been predominantly identified blogspot.comcenmed.comnewdrugapprovals.org.
The distinct structural features and binding modes of different FGFR inhibitors play a crucial role in influencing their specific activity profiles against various mutations and, consequently, the patterns of emergent resistance blogspot.com. While this compound has shown efficacy against multiple FGFR2 mutations that confer resistance to other reversible inhibitors, its activity against the V565F mutation can be notably reduced blogspot.com. Nevertheless, higher concentrations of this compound have been shown to suppress the outgrowth of most resistance mutations, underscoring the importance of adequate drug exposure in controlling resistant clones blogspot.com. The rarity of C492 mutations, which would directly disrupt this compound's covalent binding, is attributed to their inefficient signaling activity, suggesting that these mutations are less likely to drive clonal outgrowth frontiersin.orgwikipedia.org.
| Resistance Mechanism/Mutation Type | Impact on Reversible FGFR Inhibitors | Impact on this compound (Futibatinib) | Frequency of Emergence |
|---|---|---|---|
| Secondary FGFR2 Kinase Domain Mutations (e.g., V565I/L gatekeeper, N550 molecular brake) | Commonly lead to resistance and reduced efficacy guidetopharmacology.orgmims.com | Retains activity against many, but V565F can show reduced sensitivity nih.govuni.luwikipedia.orgblogspot.comnewdrugapprovals.org | Frequent with reversible inhibitors; can emerge with this compound (often polyclonal) blogspot.comfrontiersin.orgcenmed.comnewdrugapprovals.org |
| Mutations at C492 (covalent binding site of this compound) | Not directly applicable (different binding site) mims.com | Insensitive to inhibition by futibatinib, but these mutations show reduced signaling activity frontiersin.orgcenmed.com | Rare (e.g., 1 of 42 patients) frontiersin.orgcenmed.com |
Structural Activity Relationship Sar and Medicinal Chemistry Aspects
Key Structural Features for FGFR1-4 Inhibition
TAS-120 (Futibatinib) is chemically identified as 1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-pyrrolidinyl]-2-propen-1-one. Its molecular formula is C22H22N6O3, with a molecular weight of approximately 418.45 g/mol .
Key structural elements contributing to its pan-FGFR inhibitory activity include:
Pyrazolopyrimidine-4-amine core : This core structure is crucial for occupying the ATP binding pocket of FGFRs and forming hydrogen bonds with key residues in the hinge region, such as E562 and A564 in FGFR1.
Pyrrolidine (B122466) ring with (3S) stereochemistry : The (3S) stereochemistry of the pyrrolidine ring is important for proper positioning within the active site.
Acrylamide (B121943) group : This electrophilic moiety is responsible for the irreversible covalent binding to a specific cysteine residue within the FGFR kinase domain.
This compound has demonstrated potent inhibition across all four FGFR subtypes with single-digit nanomolar IC50 values. For instance, its enzyme IC50 values are 1.8 nM for FGFR1, 1.4 nM for FGFR2, 1.6 nM for FGFR3, and 3.7 nM for FGFR4.
Table 1: this compound Enzyme IC50 Values for FGFR Subtypes
| FGFR Subtype | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | 1.4 |
| FGFR3 | 1.6 |
| FGFR4 | 3.7 |
Structure-Based Design Principles for Irreversible Covalent Binding
The irreversible binding of this compound is a hallmark of its design, offering sustained target inhibition and the ability to overcome certain resistance mechanisms. This is achieved through the strategic placement of an acrylamide "warhead" that forms a covalent bond with a specific cysteine residue in the FGFR kinase domain.
Targeting the P-loop Cysteine : Unlike many other covalent kinase inhibitors, this compound uniquely targets a highly conserved cysteine residue within the P-loop (glycine-rich loop) of the FGFR tyrosine kinase domain. Specifically, it covalently binds to Cysteine 491 in FGFR2 and Cysteine 488 in FGFR1.
Conformational Sampling : X-ray crystal structures have revealed that this compound's reactivity is facilitated by its inherent ability to induce conformational changes in the flexible FGFR P-loop. This conformational sampling allows the acrylamide group to be appropriately positioned for an exceptionally fast chemical reaction with the cysteine thiol group, forming a stable covalent adduct.
Mechanism of Covalent Adduct Formation : The acrylamide group undergoes a Michael addition reaction with the sulfhydryl group of the P-loop cysteine, leading to irreversible inhibition. This mechanism provides a sustained inhibitory effect, which is advantageous in overcoming drug resistance that often arises from mutations in the ATP-binding pocket.
Optimization Strategies for Potency and Selectivity
The development of this compound involved rigorous optimization strategies to enhance its potency and ensure high selectivity.
Potency Enhancement : Initial hit-to-lead chemistry focused on optimizing the pyrazolopyrimidine core and the dimethoxyphenyl ethynyl (B1212043) moiety. SAR analysis and structure-based drug design were employed to identify analogues with improved inhibitory activities. The stereochemistry at the 3-position of the pyrrolidine ring was found to significantly influence kinase inhibitory activities.
Selectivity Profile : this compound exhibits high selectivity for FGFRs. When screened against a panel of 296 human kinases, it selectively inhibited FGFR1-4 at nanomolar concentrations, with minimal inhibition of other kinases. This high selectivity is partly attributed to its covalent binding mechanism, which imposes a higher degree of specificity compared to non-covalent inhibitors. While some studies have shown this compound can form covalent adducts with SRC and inhibit SRC and YES activities, its primary and most potent activity remains directed at FGFRs.
Overcoming Resistance Mutations : A significant aspect of this compound's design is its ability to overcome acquired resistance mutations that frequently emerge with ATP-competitive FGFR inhibitors. This compound has demonstrated activity against various FGFR2 kinase domain mutations, including the V565I gatekeeper mutation, N550H, E566G, and K660M, which are known to confer resistance to other FGFR inhibitors. This is critical for patients whose tumors develop resistance to first or second-generation FGFR inhibitors.
Table 2: this compound Inhibition of FGFR2 Wild-Type and Mutant Forms
| FGFR2 Variant | IC50 (nM) for pFGFR2 Inhibition |
| Wild Type (WT) | 0.9 |
| V565I | 1.3 |
| N550H | 3.6 |
| E566G | 2.3 |
| K660M | 5.2 |
Development of Next-Generation Compounds based on this compound Scaffold
The success of this compound as a potent, selective, and irreversible pan-FGFR inhibitor provides a strong foundation for the development of next-generation compounds. The unique targeting of the P-loop cysteine and the conformational sampling mechanism are attractive strategies for future covalent FGFR inhibitors. Research continues to explore compounds with improved potency, enhanced selectivity profiles, and an even stronger ability to overcome gatekeeper mutations, building upon the structural insights gained from this compound. The irreversible binding mode and the specific cysteine targeting offer a blueprint for designing inhibitors that can provide more durable responses and circumvent resistance mechanisms in various FGFR-driven cancers.
Combination Strategies in Preclinical Settings
Rationale for Combination Therapies with TAS-120
The rationale for combining this compound with other therapeutic agents stems from the complex interplay of signaling pathways that drive cancer progression and resistance. Fibroblast Growth Factor Receptors (FGFRs) frequently utilize the Phosphoinositide 3-Kinase (PI3K) pathway to promote cell growth and survival. ontosight.ai This inherent crosstalk suggests that simultaneous inhibition of both FGFR and PI3K pathways could lead to a more profound and sustained antitumor effect compared to single-agent treatment.
A significant challenge in targeted cancer therapy is the development of acquired drug resistance. Preclinical research has identified that upregulation of the PI3K/AKT/mTOR signaling pathway can serve as a mechanism of acquired resistance to FGFR inhibitors. For instance, in cells harboring the FGFR2 p.E565A mutation, which is associated with resistance to FGFR inhibitors like infigratinib (B612010), the PI3K/AKT/mTOR pathway is often upregulated. This finding provides a strong molecular basis for combining FGFR inhibitors with PI3K pathway inhibitors to circumvent or overcome such resistance. Furthermore, preclinical data have shown that this compound in combination with chemotherapy exhibits synergistic effects across various FGFR-deregulated cancer cell lines and xenograft models. harvard.edu
Synergistic Antitumor Activity with Other Pathway Inhibitors (e.g., PI3K Pathway Inhibitors)
Preclinical studies have provided compelling evidence of the synergistic antitumor activity of this compound when combined with inhibitors of the PI3K pathway. Investigations presented at the American Association for Cancer Research (AACR) Annual Meeting in 2020 highlighted these synergistic effects. harvard.eduontosight.ai
Specifically, combinations of futibatinib (B611163) (this compound) with either everolimus (B549166) (an mTOR inhibitor) or MK2206 (an AKT inhibitor) demonstrated synergistic effects on cell growth inhibition in AN3CA cells. ontosight.ai The combination of futibatinib with MK2206 led to a notable inhibition of AKT phosphorylation, while futibatinib combined with either MK2206 or everolimus resulted in a greater degree of mTOR phosphorylation inhibition compared to monotherapy. ontosight.ai
A key finding was the robust induction of apoptosis, as evidenced by caspase-3/7 activity, when futibatinib was combined with MK2206. In contrast, either agent alone showed low to no apoptotic activity. ontosight.ai Quantitative assessments of cell growth inhibition revealed synergistic effects, with Combination Index (CI) values of 0.26 for futibatinib plus everolimus and 0.14 for futibatinib plus MK2206 in AN3CA cells. ontosight.ai
In in vivo studies, the combination of futibatinib and everolimus significantly decreased Relative Tumor Volume (RTV) in AN3CA xenografts compared to monotherapy, further substantiating the preclinical synergy. ontosight.ai
Table 1: Preclinical Synergistic Effects of this compound Combinations in AN3CA Cells
| Combination | Effect on Cell Growth Inhibition (CI Value) | Effect on AKT Phosphorylation | Effect on mTOR Phosphorylation | Apoptosis Induction (Caspase-3/7 Activity) |
| This compound + Everolimus | 0.26 (Synergistic) ontosight.ai | Not specified | Greater inhibition than monotherapy ontosight.ai | Low to no activity with either agent alone ontosight.ai |
| This compound + MK2206 | 0.14 (Synergistic) ontosight.ai | Inhibited ontosight.ai | Greater inhibition than monotherapy ontosight.ai | Readily detected ontosight.ai |
Note: CI (Combination Index) values < 1 indicate synergism.
Molecular Basis of Synergism and Antagonism
Synergism in drug combinations occurs when the combined effect of two or more agents is greater than the sum of their individual effects. Conversely, antagonism describes a scenario where the combined effect is less than expected. harvard.edu The quantification of drug interactions often employs the Fractional Inhibitory Concentration (FIC) index, where a sum of FICs (ΣFIC) less than 1 signifies synergism, equal to 1 indicates an additive effect, and greater than 1 suggests antagonism.
The molecular basis for the observed synergism between this compound and PI3K pathway inhibitors lies in the intricate signaling network within cancer cells. FGFRs, as receptor tyrosine kinases, activate downstream pathways such as the PI3K/AKT/mTOR cascade, which are critical for cell proliferation, survival, and metabolism. guidetopharmacology.orgontosight.ai By simultaneously inhibiting both FGFRs with this compound and key components of the PI3K pathway (e.g., AKT or mTOR), a more comprehensive blockade of pro-survival and pro-growth signals is achieved. This dual inhibition can lead to a more effective suppression of tumor cell proliferation and a heightened induction of apoptosis, as demonstrated by the increased caspase-3/7 activity observed with the this compound and MK2206 combination. ontosight.ai
Furthermore, the upregulation of the PI3K/AKT/mTOR pathway in the context of acquired resistance to FGFR inhibitors highlights a compensatory mechanism employed by cancer cells. By targeting this compensatory pathway, combination therapies can overcome resistance and restore sensitivity to FGFR inhibition. This rational design of combination strategies based on molecular insights into resistance mechanisms is crucial for developing more effective and durable cancer treatments.
Future Research Directions and Unanswered Questions
Further Elucidation of Intrinsic Resistance Mechanisms in Preclinical Models
While TAS-120 has shown efficacy against acquired resistance mutations, a comprehensive understanding of intrinsic resistance mechanisms in preclinical models remains crucial uni.lumedicinesfaq.comuni.lu. Research is needed to fully elucidate why certain tumors may exhibit primary resistance to this compound from the outset, even in the presence of FGFR aberrations wikipedia.orgnih.gov. This involves identifying novel genetic or non-genetic factors that contribute to inherent insensitivity to FGFR inhibition, potentially through bypass signaling pathways or epigenetic alterations nih.gov. Such studies could involve high-throughput genomic and transcriptomic analyses of diverse preclinical models to map the landscape of intrinsic resistance, paving the way for more effective combination therapies newdrugapprovals.org.
Investigation of Novel Biomarkers for Response and Resistance in Preclinical Settings
The identification of reliable biomarkers is paramount for predicting patient response to this compound and for early detection of resistance wikipedia.orguni.luguidetomalariapharmacology.org. While circulating tumor DNA (ctDNA) analysis has proven valuable in identifying acquired FGFR2 kinase domain mutations upon disease progression, further investigation into novel biomarkers is needed uni.lumedicinesfaq.comuni.lu. Future preclinical research should focus on discovering and validating new predictive and prognostic biomarkers beyond traditional genetic alterations, potentially including proteomic, metabolomic, or immunological markers nih.gov. This could involve exploring the tumor microenvironment and immune cell infiltration in preclinical models to identify factors that influence this compound efficacy or resistance development wikipedia.org. The goal is to develop comprehensive biomarker panels that can guide patient selection, monitor treatment effectiveness, and enable timely intervention strategies to overcome resistance guidetomalariapharmacology.org.
Translational Research for Preclinical Findings into Mechanistic Understanding
Translational research is essential to bridge the gap between preclinical observations and clinical outcomes, leading to a deeper mechanistic understanding of this compound's action and resistance in patients medicinesfaq.comnewdrugapprovals.orgnih.govnih.gov. This involves meticulously correlating preclinical findings, such as the activity of this compound against specific FGFR2 mutations, with clinical responses observed in patients medicinesfaq.comnih.gov. Studies should aim to translate insights gained from in vitro and in vivo models into a more profound understanding of tumor biology in the clinical setting, including the dynamic evolution of resistance mechanisms under this compound pressure medicinesfaq.comuni.lu. Utilizing patient-derived xenografts (PDXs) and organoid models, coupled with advanced molecular profiling techniques, can facilitate this translational effort, providing human-relevant preclinical systems to validate mechanistic hypotheses and test novel therapeutic strategies guidetomalariapharmacology.org.
Exploring Novel Preclinical Applications of this compound Beyond Current Focus
While this compound has demonstrated significant efficacy in cholangiocarcinoma with FGFR2 fusions or rearrangements, its potential extends to other cancer types with FGFR aberrations uni.lunih.govresearchgate.netguidetopharmacology.orgfrontiersin.orguni-freiburg.de. Preclinical studies have indicated this compound's potent and selective growth inhibition in various FGFR-deregulated tumor cell lines, including gastric, lung, multiple myeloma, bladder, endometrial, and breast cancers guidetopharmacology.orgnih.gov. Future research should actively explore and validate these novel preclinical applications, investigating the efficacy of this compound as a monotherapy or in combination with other agents in a broader spectrum of FGFR-driven malignancies guidetopharmacology.orgnih.govuni.lu. This expansion of preclinical focus could uncover new therapeutic opportunities for patients with diverse FGFR-altered cancers.
Computational Modeling and Simulation Approaches for this compound Interaction and Efficacy
Computational modeling and simulation offer powerful tools to gain a deeper understanding of this compound's interaction with FGFRs and to predict its efficacy and resistance profiles wikipedia.orgharvard.edunih.gov. In silico structural modeling has already contributed to understanding the binding mode of this compound with FGFR1 wikipedia.orgnih.gov. Future research can leverage advanced computational approaches, such as molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and systems biology models, to precisely characterize this compound's binding kinetics, off-target effects, and the impact of various FGFR mutations on drug sensitivity harvard.edunih.gov. These models can also be used to simulate complex biological systems, predict the emergence of resistance, and identify optimal combination strategies, thereby accelerating drug development and personalized medicine approaches for this compound harvard.edu.
Q & A
Q. What is the molecular mechanism of TAS-120 in inhibiting FGFR signaling, and how does its irreversible binding affect downstream pathways?
this compound is a covalent, irreversible pan-FGFR inhibitor that selectively binds to a conserved cysteine residue (Cys491 in FGFR1, Cys492 in FGFR2/3/4) in the ATP-binding pocket of FGFR1-3. This covalent modification blocks ATP binding, inhibiting kinase activity and downstream signaling pathways (e.g., MAPK, PI3K-AKT). Unlike reversible inhibitors, its irreversible binding ensures prolonged suppression of FGFR phosphorylation, even in cells with acquired resistance mutations like FGFR2 V565I or N550H .
Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy in FGFR-aberrant cancer models?
Key methodological steps include:
- Cell Line Selection : Use cancer cell lines with confirmed FGFR alterations (e.g., FGFR2 fusions in cholangiocarcinoma or FGFR3 mutations in bladder cancer).
- Proliferation Assays : Treat cells with this compound (typical IC50 range: 1.4–8.3 nM for FGFR1-4) for 72 hours and quantify viability via ATP-based assays (e.g., CellTiter-Glo™) .
- Signaling Inhibition : Measure phospho-FGFR and downstream markers (e.g., p-ERK, p-AKT) using ELISA or Western blotting .
Q. What are the critical pharmacokinetic (PK) parameters to monitor in preclinical studies of this compound?
Focus on:
- Oral Bioavailability : ~60–80% in murine models, with dose-dependent plasma exposure .
- Metabolism : Hepatic CYP3A4-mediated oxidation; assess drug-drug interactions with CYP3A/P-gp inhibitors/inducers .
- Phosphate Homeostasis : Monitor hyperphosphatemia (a PD marker of FGFR inhibition) via serum phosphate levels .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical data regarding this compound’s efficacy in FGFR inhibitor-resistant tumors?
Preclinical models show this compound overcomes resistance to ATP-competitive inhibitors (e.g., BGJ398) by targeting acquired FGFR2 kinase domain mutations (e.g., V565I, E566G). To validate this:
- Use patient-derived xenografts (PDXs) from BGJ398-resistant cholangiocarcinoma patients.
- Perform genomic profiling pre/post-TAS-120 treatment to track mutation reversion (e.g., loss of gatekeeper mutations) .
- Correlate in vitro IC50 shifts (e.g., this compound IC50 remains <5 nM for mutant FGFR2 vs >100 nM for BGJ398) with clinical response rates .
Q. What experimental strategies optimize dosing schedules to balance efficacy and hyperphosphatemia in this compound studies?
Preclinical data suggest intermittent dosing (e.g., 3×/week) reduces hyperphosphatemia while maintaining antitumor activity. In Phase I trials:
- Daily Dosing (20 mg QD) : Achieved sustained FGFR inhibition but required phosphate binders in 68% of patients .
- Intermittent Dosing : Reduced grade ≥3 hyperphosphatemia from 22% to <10% in mouse models, with comparable tumor growth inhibition .
- Recommendation : Use pharmacodynamic modeling to link trough FGFR phosphorylation levels with efficacy/safety .
Q. How can researchers model this compound’s combination therapies to address compensatory signaling pathways?
Rational combinations include:
- Chemotherapy : Synergy observed with gemcitabine/cisplatin in FGFR2-fusion cholangiocarcinoma (NCT04093362) .
- MEK/ERK Inhibitors : Preclinical data show enhanced suppression of MAPK rebound signaling .
- Immunotherapy : Pilot studies suggest FGFR inhibition may remodel the tumor microenvironment to enhance PD-1 response .
Translational and Methodological Challenges
Q. What biomarkers best predict clinical response to this compound in FGFR-aberrant tumors?
Validated biomarkers include:
Q. How do FGFR2 resistance mutations influence the design of next-generation covalent FGFR inhibitors?
Structural studies reveal that mutations altering the P-loop cysteine (e.g., C492F) confer resistance to this compound. To address this:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
